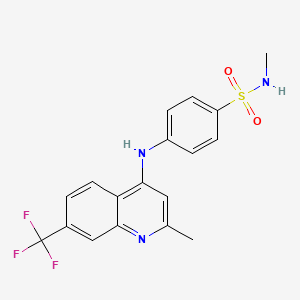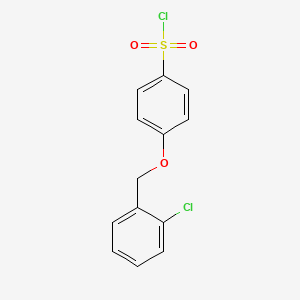
4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid ist eine organische Schwefelverbindung mit der Summenformel C13H10Cl2O3S. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzolsulfonylchloridgruppe aus, die an einen 2-Chlorbenzylätherrest gebunden ist. Es ist ein Feststoff bei Raumtemperatur und wird in verschiedenen chemischen Reaktionen und industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid beinhaltet typischerweise die Reaktion von 2-Chlorbenzylakohol mit Benzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Sulfonylchloridgruppe zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:
2-Chlorbenzylakohol+Benzolsulfonylchlorid→4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid+HCl
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von 4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid durch kontinuierliche Durchflussverfahren erreicht werden, die eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten bieten. Der Einsatz von automatisierten Systemen gewährleistet eine gleichbleibende Qualität und reduziert das Risiko von Verunreinigungen.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Sulfonylchloridgruppe ist hochreaktiv gegenüber Nucleophilen, was zur Bildung von Sulfonamid- oder Sulfonatesterderivaten führt.
Oxidation: Die benzylische Position kann einer Oxidation unterzogen werden, um entsprechende Benzoesäurederivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das entsprechende Sulfonylhydrid zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Amine und Alkohole, typischerweise unter basischen Bedingungen.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Hauptprodukte, die gebildet werden
Sulfonamide: Bilden sich durch Reaktion mit Aminen.
Sulfonatester: Bilden sich durch Reaktion mit Alkoholen.
Benzoesäurederivate: Bilden sich durch Oxidation der benzylischen Position.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation: The benzylic position can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Benzoic Acid Derivatives: Formed by oxidation of the benzylic position.
Wissenschaftliche Forschungsanwendungen
4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung von Sulfonamiden und Sulfonatestern verwendet.
Biologie: Wird zur Modifikation von Biomolekülen eingesetzt, um Protein-Ligand-Wechselwirkungen zu untersuchen.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese von Sulfonamid-basierten Arzneimitteln.
Industrie: Wird bei der Produktion von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid beinhaltet die Reaktivität der Sulfonylchloridgruppe. Diese Gruppe ist stark elektrophil und reagiert leicht mit Nucleophilen, was zur Bildung von Sulfonamid- oder Sulfonatesterderivaten führt. Die beteiligten molekularen Zielstrukturen und Pfade hängen vom spezifischen Nucleophil und den Reaktionsbedingungen ab.
Wirkmechanismus
The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Chlorphenoxy)benzolsulfonylchlorid
- 4-(2-Chlor-4-fluorbenzyl)oxybenzolsulfonylchlorid
- 4-(Trifluormethyl)benzolsulfonylchlorid
Einzigartigkeit
4-((2-Chlorbenzyl)oxy)benzolsulfonylchlorid ist durch das Vorhandensein des 2-Chlorbenzylätherrests einzigartig, der im Vergleich zu anderen Sulfonylchloriden eine andere Reaktivität und Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für spezifische synthetische Anwendungen und Forschungsstudien.
Eigenschaften
Molekularformel |
C13H10Cl2O3S |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
4-[(2-chlorophenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H10Cl2O3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2 |
InChI-Schlüssel |
QALZPQCPJCTOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


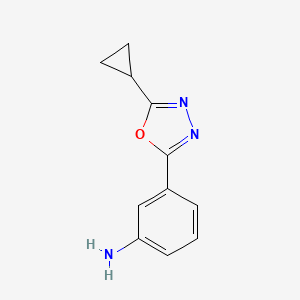
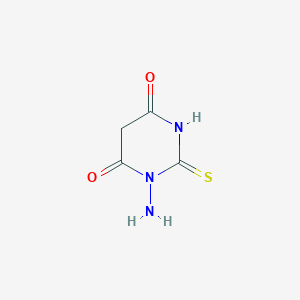
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)
![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)

![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)
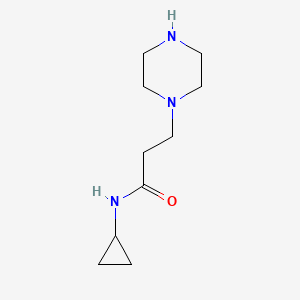
![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)
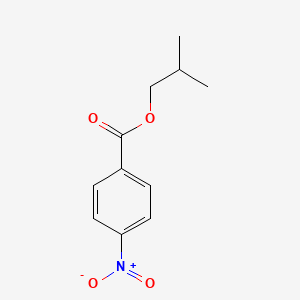
![4-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12124112.png)
